N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)furan-2-carboxamide
Description
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a pyridazinone core substituted with a pyridin-3-yl group at position 3 and an ethyl linker connected to a furan-2-carboxamide moiety. This structure combines key pharmacophoric elements: the pyridazinone ring is associated with kinase inhibition and anti-inflammatory activity, while the furan carboxamide group enhances binding affinity to enzymatic targets through hydrogen bonding and hydrophobic interactions . The compound’s synthetic route typically involves multi-step reactions, including Ugi or hydrazide coupling strategies, as observed in structurally related analogues .
Properties
IUPAC Name |
N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-15-6-5-13(12-3-1-7-17-11-12)19-20(15)9-8-18-16(22)14-4-2-10-23-14/h1-7,10-11H,8-9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCADZUHIZPDUKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the pyridine ring and the furan-2-carboxamide moiety. Key steps may include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the Pyridine Ring: This step often involves coupling reactions such as Suzuki or Heck coupling.
Attachment of the Furan-2-carboxamide Moiety: This can be done through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the furan ring or the pyridazinone core.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving pyridazinone and pyridine derivatives.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)furan-2-carboxamide would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors.
Pathway Interference: The compound might interfere with signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
Compound 15 (N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl) acetohydrazide)
- Structural Differences : Replaces the ethyl-furan carboxamide chain with an acetohydrazide group and introduces a 4-chlorophenyl-piperazine substituent.
- Activity : Exhibits cytotoxicity against AGS gastric cancer cells (IC₅₀ = 12.3 µM) but shows lower selectivity for cancer cells compared to the target compound .
- Key Data : Melting point 238–239°C; IR peaks at 1670 cm⁻¹ (C=O) and 3275 cm⁻¹ (N-H) .
Compound 22 (N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-fluorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl) acetohydrazide)
- Structural Differences : Features a 4-fluorophenyl-piperazine group and a nitrobenzylidene hydrazide.
- Activity : Higher anti-proliferative activity (AGS IC₅₀ = 8.7 µM) due to enhanced electron-withdrawing effects from the nitro group .
- Key Data : Molecular formula C₂₃H₂₂FN₇O₄·2/3H₂O; elemental analysis C: 56.07% (calc. 56.21%) .
Non-Covalent SARS-CoV 3CLpro Inhibitors
ML188 (16-(R))
- Structure: (R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide.
- Key Differences: Lacks the pyridazinone core but shares the furan carboxamide and pyridinyl groups.
- Activity: Non-covalent SARS-CoV 3CLpro inhibitor with 85–90% enzyme inhibition at 10–50 µM .
- Advantage : Moderate molecular weight (MW = 420.23 g/mol) and improved pharmacokinetic properties compared to covalent inhibitors .
Mechanistic and Functional Insights
- Pyridazinone vs. Pyridine Cores: Pyridazinone-based compounds (e.g., Compound 22) demonstrate stronger anti-cancer activity, while pyridine-containing ML188 excels in antiviral targeting due to optimal fit in the 3CLpro S1/S2 pockets .
- Role of Substituents : Electron-withdrawing groups (e.g., nitro in Compound 22) enhance cytotoxicity, whereas bulky tert-butyl groups in ML188 improve metabolic stability .
- Furan Carboxamide : Common in both the target compound and ML188, this moiety is critical for hydrogen bonding with catalytic residues (e.g., His41 in 3CLpro) .
Biological Activity
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine core with various functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of 284.32 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₄O₂ |
| Molecular Weight | 284.32 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The pyridazine core is believed to play a crucial role in binding to the active sites of these targets, potentially inhibiting their activity or modulating their function.
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, related derivatives have shown effectiveness against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
- Anticancer Potential : The compound has been investigated for its anticancer properties, particularly its ability to inhibit tumor growth. Studies have indicated that it may induce apoptosis in cancer cells through the modulation of key signaling pathways, including those involving NF-kB and p53 .
- Enzyme Inhibition : The compound's structural features suggest potential as an enzyme inhibitor. For example, similar compounds have demonstrated inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50/Activity Level |
|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 1.35 - 2.18 μM |
| Anticancer | Various cancer cell lines | Induces apoptosis |
| Enzyme Inhibition | Cytochrome P450 | Significant inhibition |
Case Study 1: Antitubercular Activity
In a study focused on developing new antitubercular agents, derivatives of this compound were synthesized and evaluated against Mycobacterium tuberculosis. Compounds displayed promising activity with low cytotoxicity towards human cells, indicating their potential for further development as therapeutic agents .
Case Study 2: Anticancer Mechanism
Research has shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Mechanistic studies revealed that these compounds activate caspase pathways and downregulate anti-apoptotic proteins .
Q & A
Q. Advanced
- Nanoparticle encapsulation (PLGA, 150 nm particles) improves solubility (5-fold increase).
- Permeability assays (Caco-2 cells) guide structural tweaks (e.g., logP reduction from 3.1 to 2.4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
